

Application Note: Quantification of Eicosyl Ferulate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Eicosyl ferulate*

Cat. No.: *B1630832*

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Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of **Eicosyl Ferulate**. **Eicosyl Ferulate**, an ester of ferulic acid, is a phenolic compound with potential therapeutic properties.[1] The method described herein is based on reversed-phase chromatography with UV detection, providing a reliable tool for quality control, stability studies, and pharmacokinetic analysis in drug development. This document provides a comprehensive experimental protocol, method validation parameters, and data presentation guidelines.

Introduction

Eicosyl Ferulate ($C_{30}H_{50}O_4$, Molar Mass: 474.7 g/mol) is a long-chain ester of ferulic acid.[2] Ferulic acid and its derivatives are known for their antioxidant and other biological activities, making them subjects of interest in pharmaceutical and nutraceutical research.[3][4] Accurate and precise quantification of **Eicosyl Ferulate** is crucial for research and development. This application note presents a detailed HPLC method for its determination.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are outlined in Table 1. The choice of a C18 column is based on the non-polar nature of the eicosyl chain combined with the moderately polar ferulic acid moiety.[5] The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape and resolution. The detection wavelength is set at approximately 320 nm, which is the characteristic maximum absorbance for the ferulic acid chromophore.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Acetic Acid in Water (Gradient or Isocratic)
Gradient Example	70-95% Acetonitrile over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	320 nm
Run Time	20 minutes

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

- Accurately weigh 10 mg of **Eicosyl Ferulate** reference standard.
- Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general protocol for a solid sample is provided below.

- Accurately weigh a representative amount of the sample.
- Extract **Eicosyl Ferulate** using a suitable solvent such as methanol or a mixture of methanol and acetonitrile. Sonication can be employed to improve extraction efficiency.
- Centrifuge the extract to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Range	1 - 100 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	$\leq 2\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interfering peaks at the retention time of Eicosyl Ferulate

Data Presentation

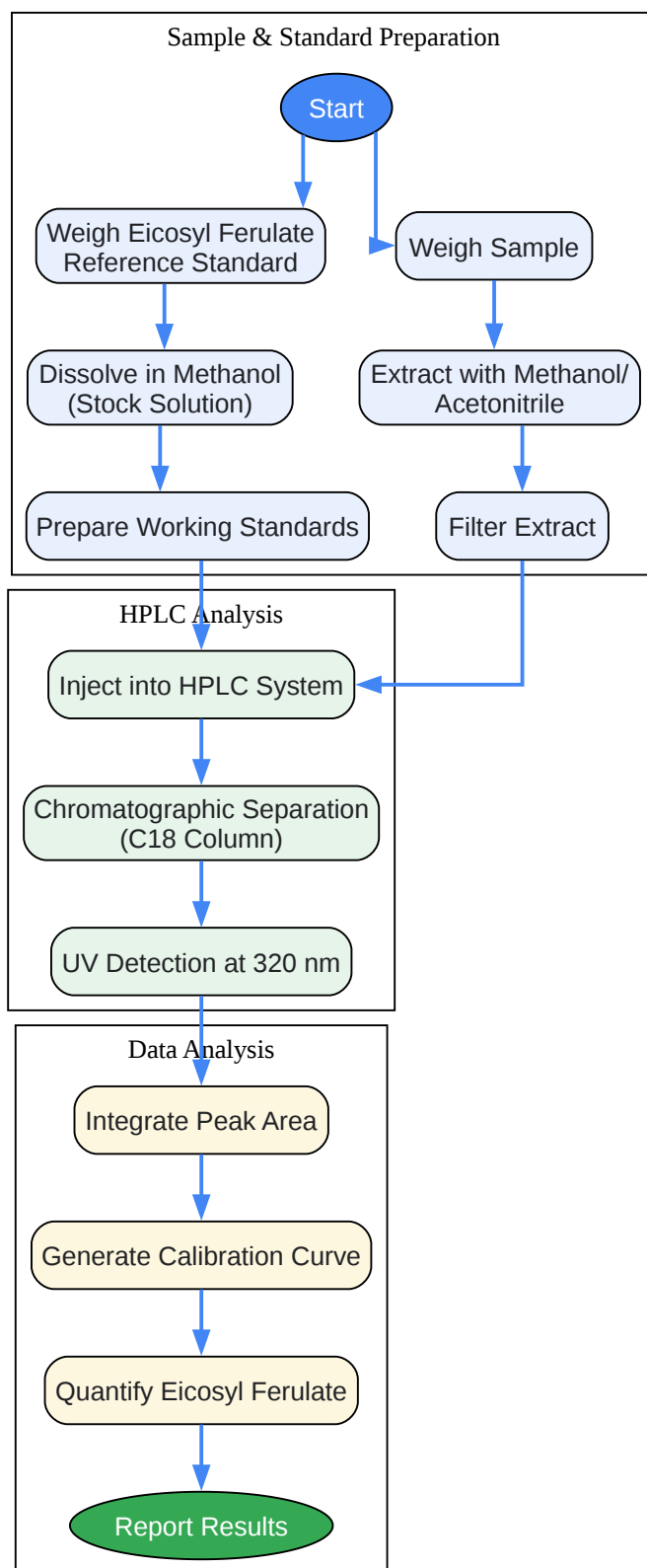
Quantitative data should be presented in a clear and organized manner. Table 3 provides an example of how to summarize the results from a quantitative analysis.

Table 3: Example of Quantitative Data Summary

Sample ID	Peak Area	Concentration (µg/mL)	Amount in Sample (mg/g)
Sample 1	123456	25.4	5.08
Sample 2	134567	27.8	5.56
Sample 3	119876	24.7	4.94

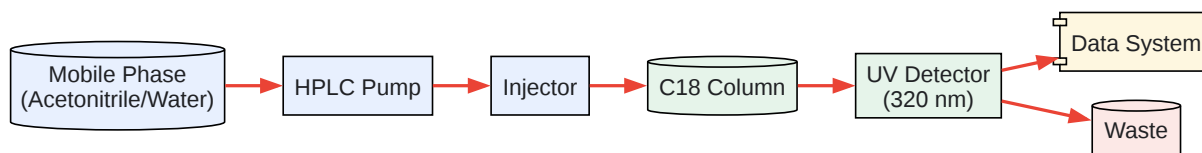
Experimental Workflow and Diagrams

The overall workflow for the quantification of **Eicosyl Ferulate** is depicted in the following diagrams.



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Caption: Experimental workflow for the quantification of **Eicosyl Ferulate**.



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Caption: Schematic of the HPLC system for **Eicosyl Ferulate** analysis.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of **Eicosyl Ferulate**. Proper method validation is essential to ensure accurate and precise results. This protocol can be readily implemented in research and quality control laboratories working with **Eicosyl Ferulate** and related compounds.

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